molecular formula C9H9N5O3 B3746763 4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE

4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE

Cat. No.: B3746763
M. Wt: 235.20 g/mol
InChI Key: IMZSIZYFYXDAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminomethylpyridine with a suitable carbonyl compound under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The amino and pyridylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Shares the pyridylmethyl group but lacks the oxadiazole ring.

    3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Contains the oxadiazole ring but has different substituents.

Uniqueness

4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combination of an oxadiazole ring and a pyridylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-oxido-N-(pyridin-3-ylmethyl)-1,2,5-oxadiazol-2-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c10-8-7(14(16)17-13-8)9(15)12-5-6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZSIZYFYXDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 2
Reactant of Route 2
4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 3
4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 4
Reactant of Route 4
4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 5
Reactant of Route 5
4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Reactant of Route 6
4-AMINO-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE

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